molecular formula C21H28N2O5 B3868377 Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate

Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate

Cat. No.: B3868377
M. Wt: 388.5 g/mol
InChI Key: IDOPMKRLRUBNMM-UHFFFAOYSA-N
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Description

Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring substituted with methoxy groups and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5,6,7-trimethoxy-4-methylquinoline with piperidine-3-carboxylic acid ethyl ester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring and the presence of a piperidine moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-6-28-21(24)14-8-7-9-23(12-14)17-10-13(2)18-15(22-17)11-16(25-3)19(26-4)20(18)27-5/h10-11,14H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOPMKRLRUBNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=CC(=C(C(=C3C(=C2)C)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate
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Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate

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